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Compound of Interest

Compound Name: Valtropine

Cat. No.: B14865301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Valtropine, a

recombinant human growth hormone (somatropin), in the treatment of pediatric and adult

growth hormone deficiency (GHD) and Turner syndrome. The information is compiled from

clinical trial data and official product documentation.

Mechanism of Action
Valtropine, a polypeptide hormone of recombinant DNA origin, is identical in its amino acid

sequence to human growth hormone of pituitary origin. Its primary effect is the stimulation of

linear growth. Somatropin binds to the growth hormone receptor (GHR), a dimeric receptor

found on the surface of target cells, such as those in the liver and cartilage. This binding

initiates a signaling cascade, primarily through the Janus kinase (JAK) and signal transducer

and activator of transcription (STAT) pathway. The activation of JAK2 leads to the

phosphorylation of STAT proteins, which then translocate to the nucleus and stimulate the

transcription of target genes, most notably insulin-like growth factor 1 (IGF-1). IGF-1 is a key

mediator of the growth-promoting effects of growth hormone.[1][2]
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Caption: Growth Hormone (GH) Signaling via the JAK-STAT Pathway.

Application in Pediatric Growth Hormone Deficiency
Valtropine is indicated for the long-term treatment of children with growth failure due to

inadequate secretion of endogenous growth hormone.

Efficacy Data
A randomized, double-blind, parallel, controlled Phase III study was conducted to assess the

efficacy and safety of Valtropin in children with GHD. The results were compared to a reference

somatropin product, Humatrope.

Efficacy Endpoint Valtropin (n=98) Humatrope (n=49)

Height Velocity (cm/year) at 12

months (Mean ± SD)
11.3 ± 3.0 10.5 ± 2.8

Change in Height SDS from

Baseline at 12 months
+1.19 +1.02

Data from a comparative study of Valtropin and Humatrope in pediatric GHD.
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Safety Profile
In the same comparative study, the safety profiles of Valtropin and the reference product were

similar. Adverse events were generally mild and transient.

Adverse Event Valtropin Humatrope

Injection site reactions Not specified Not specified

Headache Not specified Not specified

Antibody Formation 3.1% 2.0%

Experimental Protocol: Pediatric GHD Clinical Trial
Study Design: A 12-month, multicenter, randomized, double-blind, active-controlled, parallel-

group study.

Patient Population:

Inclusion Criteria: Pre-pubertal children with a diagnosis of GHD, confirmed by two different

GH stimulation tests (peak GH level ≤7 ng/ml).

Exclusion Criteria: Previous treatment with growth hormone, presence of a brain tumor, or

other significant systemic diseases.

Dosing and Administration:

Valtropin was administered subcutaneously at a dose of 0.025 - 0.035 mg/kg body weight

per day.

Efficacy Assessments:

Standing height was measured at baseline and at 3-month intervals.

Height velocity and height standard deviation score (SDS) were calculated.

Bone age was assessed at baseline and at 12 months.
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Serum IGF-1 and IGF-1 binding protein-3 (IGFBP-3) levels were measured.

Safety Assessments:

Adverse events were monitored throughout the study.

Anti-GH antibody formation was assessed.
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Caption: Workflow for a Pediatric GHD Clinical Trial.

Application in Turner Syndrome
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Valtropine is indicated for the treatment of short stature in children with Turner syndrome,

confirmed by chromosome analysis.

Efficacy Data
An open-label, single-arm Phase III study was conducted to evaluate the efficacy and safety of

Valtropin in girls with Turner syndrome.

Efficacy Endpoint Baseline (Mean ± SD) 12 Months (Mean ± SD)

Height Velocity (cm/year) 3.8 ± 1.8 9.7 ± 1.6

Data from a single-arm study of Valtropin in girls with Turner Syndrome.[3]

Safety Profile
In this study, Valtropin was well-tolerated with no significant adverse events reported.[3]

Experimental Protocol: Turner Syndrome Clinical Trial
Study Design: An open-label, single-arm, multicenter study.

Patient Population:

Inclusion Criteria: Pre-pubertal girls (aged 2-9 years) with a confirmed diagnosis of Turner

syndrome and short stature. Patients were not previously treated with growth hormone or

androgens and had well-documented height over the previous 12 months.

Exclusion Criteria: Not specified in detail in the available documentation.

Dosing and Administration:

Valtropin was administered subcutaneously at a dose of 0.045 - 0.050 mg/kg body weight

per day.

Efficacy Assessments:

The primary efficacy variable was height velocity at 12 months.
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Secondary efficacy variables included serum levels of GH-dependent growth factors (IGF-1

and IGFBP-3).

Safety Assessments:

Adverse events were monitored throughout the study.

Application in Adult Growth Hormone Deficiency
Valtropine is indicated for replacement therapy in adults with pronounced growth hormone

deficiency of either childhood- or adult-onset etiology.

Efficacy Data
A 6-month, multicenter, randomized, double-blind, placebo-controlled clinical trial was

conducted in adults with GHD using Eutropin™ INJ, a formulation described as qualitatively

identical to Valtropin.

Efficacy Endpoint Eutropin™ INJ Placebo

Change in Fat Mass (kg)

(Mean ± SE)
-1.17 ± 0.25 +0.18 ± 0.35

Change in Lean Body Mass

(kg)
Statistically significant increase Not specified

Data from a clinical trial in adult GHD patients with Eutropin™ INJ.

Safety Profile
In the adult GHD trial, Eutropin™ INJ was generally well-tolerated.
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Adverse Event Eutropin™ INJ (n=92) Placebo (n=61)

Edema 12.0% 8.2%

Upper respiratory tract

infection
6.5% 1.6%

Urticaria 2.2% 6.6%

Experimental Protocol: Adult GHD Diagnosis and
Treatment
Diagnosis:

The diagnosis of adult GHD should be confirmed by a growth hormone stimulation test. The

insulin tolerance test (ITT) is considered the gold standard. If contraindicated, alternative

tests such as the glucagon stimulation test or the macimorelin stimulation test can be used.

Dosing and Administration:

The recommended starting dose is 0.15 - 0.30 mg/day, administered as a subcutaneous

injection.

The dose may be increased gradually based on clinical response and serum IGF-1

concentrations.

The total daily dose usually does not exceed 1 mg.

Monitoring:

Clinical response, side effects, and serum IGF-1 levels should be monitored to guide dose

titration.

Note: Valtropin's marketing authorization in the European Union was voluntarily withdrawn for

commercial reasons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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